molecular formula C21H21N3O4S B3569520 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-4-ylmethyl)acetamide

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B3569520
M. Wt: 411.5 g/mol
InChI Key: OAOOHJOVIDKLII-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxyanilino moiety, and a pyridinylmethyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzenesulfonyl derivative, followed by the introduction of the methoxyanilino group. The final step involves the coupling of the pyridinylmethyl acetamide moiety under controlled conditions. The reaction conditions often include the use of solvents like toluene and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-4-ylmethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to the desired biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-4-ylmethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the benzenesulfonyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-28-20-10-6-5-9-19(20)24(29(26,27)18-7-3-2-4-8-18)16-21(25)23-15-17-11-13-22-14-12-17/h2-14H,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOOHJOVIDKLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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